1-cyano-N-[3-(diethylsulfamoyl)phenyl]methanecarbohydrazonoyl cyanide
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Overview
Description
1-cyano-N-[3-(diethylsulfamoyl)phenyl]methanecarbohydrazonoyl cyanide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyano group, a diethylsulfamoyl group, and a methanecarbohydrazonoyl cyanide moiety
Mechanism of Action
Target of Action
Similar compounds, such as sulfonamides, have been known to exhibit a broad range of pharmacological activities . They are often used as antimicrobial agents, and their anticancer activity has been attributed to the inhibition of carbonic anhydrase enzymes .
Mode of Action
It’s worth noting that sulfonamides, which this compound is a derivative of, generally work by inhibiting the synthesis of folic acid in bacteria, thereby preventing their growth . The presence of the hydrazone group might also contribute to its biological activity .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, affecting multiple biochemical pathways .
Pharmacokinetics
The presence of the sulfonamide group could potentially influence its pharmacokinetic properties, as sulfonamides are generally well-absorbed and widely distributed in the body .
Result of Action
Similar compounds have been reported to exhibit analgesic and anti-hypernociceptive activities, which could be indicative of the potential effects of this compound .
Preparation Methods
The synthesis of 1-cyano-N-[3-(diethylsulfamoyl)phenyl]methanecarbohydrazonoyl cyanide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the diethylsulfamoyl group: This step involves the reaction of diethylamine with sulfonyl chloride to form diethylsulfamoyl chloride.
Introduction of the cyano group: The cyano group can be introduced using cyanation reagents such as potassium cyanide or trimethylsilyl cyanide.
Formation of the methanecarbohydrazonoyl cyanide moiety:
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield and purity.
Chemical Reactions Analysis
1-cyano-N-[3-(diethylsulfamoyl)phenyl]methanecarbohydrazonoyl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
Scientific Research Applications
1-cyano-N-[3-(diethylsulfamoyl)phenyl]methanecarbohydrazonoyl cyanide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Comparison with Similar Compounds
1-cyano-N-[3-(diethylsulfamoyl)phenyl]methanecarbohydrazonoyl cyanide can be compared with other similar compounds, such as:
N-cyano-N-phenyl-p-toluenesulfonamide: This compound is used as a non-toxic electrophilic cyanating agent.
Cyanoacetamide derivatives: These compounds are used as precursors for heterocyclic synthesis and have diverse biological activities.
Cyanobenzotriazole: This compound is frequently used as an electrophilic cyanation reagent.
Properties
IUPAC Name |
3-[2-(dicyanomethylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S/c1-3-18(4-2)21(19,20)13-7-5-6-11(8-13)16-17-12(9-14)10-15/h5-8,16H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIFMLZAQGKETI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)NN=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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